molecular formula C16H14N4O2S B2570533 N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896325-82-9

N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2570533
CAS No.: 896325-82-9
M. Wt: 326.37
InChI Key: AXMNRFPOVRNNTI-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic acetamide derivative of interest in medicinal chemistry and oncology research. While specific data for this exact compound is limited, its core structure is closely related to a class of pyrido[1,2-a][1,3,5]triazin-4-one derivatives that have demonstrated significant potential in biochemical research . Potential Research Applications and Value Compounds sharing this core heterocyclic system are primarily investigated for their anticancer properties . Research on similar analogs indicates that such molecules may exhibit cytotoxic effects against a panel of human cancer cell lines. The proposed mechanisms of action, based on studies of structurally related compounds, include the induction of apoptosis (programmed cell death) and the inhibition of DNA synthesis in rapidly proliferating cells . The structure features a sulfanyl acetamide bridge linking a meta-methylphenyl group to the fused pyridotriazine ring system, a design often explored to optimize binding affinity and pharmacological properties in drug discovery . Handling and Disclaimers This product is intended for laboratory research purposes only. It is not intended for use in humans or animals. Researchers should conduct all in vitro experiments (studies conducted outside of living organisms) in a controlled laboratory environment .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-5-4-6-12(9-11)17-14(21)10-23-15-18-13-7-2-3-8-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMNRFPOVRNNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be achieved through a multi-step process:

    Formation of the Pyridotriazine Ring: The pyridotriazine ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridotriazine ring, potentially forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Material Science: It may be utilized in the synthesis of novel materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

(a) Thiadiazole-Based Analogues

N-(3-methylphenyl)-2-([5-(3-toluidino)-1,3,4-thiadiazol-2-yl]sulfanyl)acetamide () replaces the pyridotriazinone with a 1,3,4-thiadiazole ring. The thiadiazole’s electron-deficient nature may alter reactivity and binding compared to the pyridotriazinone. This compound was identified via UPLC-qTOF-MS in plant extracts, suggesting natural occurrence or metabolic derivatives .

(b) Triazole-Based Analogues
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () feature a 1,2,4-triazole core. These compounds exhibit anti-exudative activity in rat models, with efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.
  • OLC-12 () contains a triazole ring and acts as an Orco agonist, highlighting the versatility of sulfanylacetamide derivatives in modulating insect olfaction receptors .
(c) Cyanoacetamide Derivatives

Compounds 13a–e () incorporate cyanoacetamide and hydrazinylidene groups. For example, 13a (melting point 288°C) shows a 4-methylphenyl substituent and demonstrates robust NMR and IR spectral profiles, with a molecular ion peak at m/z 355. These derivatives are synthesized via diazonium salt coupling, a method distinct from the target compound’s likely multi-step synthesis .

Functional Group and Substituent Analysis

Compound Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one 3-methylphenyl, sulfanylacetamide Unknown Likely coupling/alkylation -
13a () Cyanoacetamide 4-methylphenyl Not specified Diazonium coupling
OLC-12 () Triazole 4-isopropylphenyl Orco agonist Alkylation
Anti-exudative derivatives () Triazole-thiadiazole Varied aryl groups Anti-exudative Alkylation/condensation

Key Observations:

  • Heterocyclic Influence: Pyridotriazinones (target) may exhibit stronger hydrogen bonding vs. thiadiazoles () or triazoles (), affecting target selectivity.
  • Substituent Effects : Electron-donating groups (e.g., 4-methoxy in 13b , ) increase solubility, while lipophilic groups (e.g., 3-methylphenyl in the target) enhance membrane penetration.
  • Synthetic Routes: Diazonium coupling () and Paal-Knorr condensation () are common for sulfanylacetamide derivatives, suggesting scalable methodologies for the target compound.

Physicochemical and Spectral Comparisons

  • Melting Points : The target compound’s melting point is unreported, but analogs like 13a (288°C) and 13b (274°C) () suggest high thermal stability due to rigid heterocycles and intermolecular H-bonding .
  • Spectral Data : IR peaks for C=O (1664 cm⁻¹ in 13a ) and C≡N (2214 cm⁻¹) () provide benchmarks for verifying the target’s functional groups.
  • Solubility: Pyridotriazinones may exhibit lower aqueous solubility compared to sulfamoyl-containing derivatives (e.g., 13a) due to reduced polarity .

Biological Activity

N-(3-methylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A pyrido[1,2-a][1,3,5]triazin core, which is known for its ability to interact with various biological targets.
  • A sulfanyl group , which may enhance its reactivity and biological interactions.
  • An acetamide moiety , contributing to its solubility and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance:

  • Compounds derived from this structure have been tested against various bacterial strains, showing promising results in inhibiting growth. In particular, studies have identified derivatives that demonstrate efficacy against Escherichia coli and Staphylococcus aureus .

The biological activity of this compound is likely linked to its ability to modulate enzyme activity or alter signal transduction pathways. Interaction studies suggest that it may influence specific molecular targets involved in bacterial resistance mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrido[1,2-a][1,3,5]triazin Core : This step may involve cyclization reactions using appropriate precursors.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step generally involves acylation reactions with acetic anhydride or acetyl chloride.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of synthesized derivatives against clinical isolates. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Compound DerivativeMIC (µg/mL)Target Bacteria
Derivative A8E. coli
Derivative B16S. aureus
Derivative C32Klebsiella pneumoniae

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory potential of the compound. It was found that some derivatives selectively inhibited bacterial enzymes critical for cell wall synthesis .

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